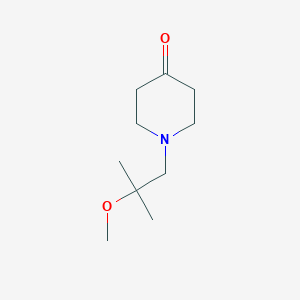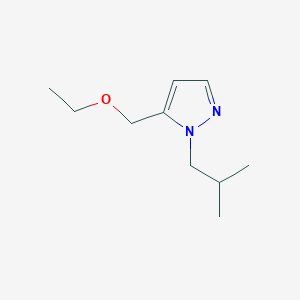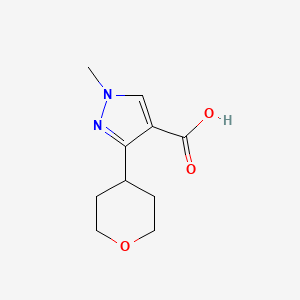
1-acetyl-5-bromo-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-5-bromo-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indole derivatives, including 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including multicomponent reactions (MCRs), which offer access to complex molecules .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Acetyl-5-bromo-1H-indole-3-carbaldehyde is a compound that has been studied for its synthetic potential. For instance, its derivative, 5-acetyl-1,2-dihydro-4(1H-indol-3-yl)-6-methyl-2-thioxopyridine-3-carbonitrile, was synthesized through reactions with active halogen-containing reagents. This process yielded various thieno[2,3-b]pyridine derivatives, which have potential uses in various chemical applications (Attaby, Ramla, & Gouda, 2007).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions within crystal structures. A derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was synthesized and its structure was analyzed using Hirshfeld surface analysis, which revealed various intermolecular connections on the molecule's surface (Barakat et al., 2017).
Antimicrobial Activity
Indole derivatives, including those related to 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial properties. One study synthesized semicarbazone derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed varying levels of inhibitory activity, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020).
Enzyme Inhibition
A study involving indole-3-carbaldehyde, a related compound, identified it as a tyrosinase inhibitor. This finding indicates potential applications in the treatment of conditions related to melanin overproduction, such as certain skin disorders (Shimizu et al., 2003).
Antioxidant Properties
A derivative of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, N'-[(E)-(5-bromo-1H- indol-3-yl) methylidene] pyridine-4-carbohydrazide, exhibited significant antioxidant properties, specifically against superoxide anion radicals. This suggests potential applications in the development of antioxidant therapies (Mokhnache et al., 2019).
Orientations Futures
The future directions in the research of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde and similar indole derivatives could involve the exploration of novel methods of synthesis, given the biological significance of these compounds . Additionally, further investigation into their biological activities could lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
1-acetyl-5-bromoindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOZNGHZOHWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-5-bromo-1H-indole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)



![N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807014.png)
![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)

![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)
![2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)


![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)